molecular formula C11H14O2 B1366969 2,2-Dimethylchroman-7-ol CAS No. 31005-72-8

2,2-Dimethylchroman-7-ol

Cat. No.: B1366969
CAS No.: 31005-72-8
M. Wt: 178.23 g/mol
InChI Key: XKZKBTFRXIAYBM-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-7-ol is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with two methyl groups at the 2-position and a hydroxyl group at the 7-position

Biochemical Analysis

Biochemical Properties

2,2-Dimethylchroman-7-ol plays a significant role in biochemical reactions due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize free radicals. Additionally, this compound inhibits lipid peroxidation by interacting with lipid molecules and preventing oxidative damage .

Cellular Effects

This compound has been shown to exert protective effects on various cell types, including skin cells and neuronal cells. It influences cell signaling pathways by modulating the activity of kinases and transcription factors, leading to changes in gene expression. This compound also enhances cellular metabolism by increasing the efficiency of mitochondrial function and reducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This compound also acts as an enzyme inhibitor, particularly inhibiting enzymes involved in oxidative stress pathways. Furthermore, this compound modulates gene expression by interacting with transcription factors and influencing the transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative damage in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects without causing any adverse reactions. At high doses, it can lead to toxicity, manifesting as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to antioxidant defense. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, enhancing their activity and promoting the detoxification of harmful metabolites. This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in lipid-rich compartments, such as cell membranes and adipose tissue, where it exerts its antioxidant effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to readily integrate into cellular membranes and protect against lipid peroxidation .

Subcellular Localization

This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it plays a crucial role in maintaining cellular redox balance. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s activity is enhanced in these subcellular locations, providing localized protection against oxidative damage and supporting cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-ol typically involves the prenylation of phenols. One common method employs tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions. This approach is amenable to continuous flow chemistry, enabling the production of 2,2-dimethylchromans on a multiple-gram scale with high efficiency and simple product purification .

Industrial Production Methods: Industrial production of this compound often utilizes the direct installation of isoprene, which involves transition-metal Lewis acid catalysts or organometallic reagents. This method is preferred for its atom economy and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in Michael addition reactions, which are powerful tools in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. These reactions are often catalyzed by organocatalysts, such as cinchona alkaloid derivatives and amino acids .

Major Products Formed: The major products formed from these reactions include functionalized chroman-2-ones and chromanes, which exhibit unique biological and pharmacological activities .

Comparison with Similar Compounds

2,2-Dimethylchroman-7-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKBTFRXIAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452955
Record name 2,2-dimethylchroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31005-72-8
Record name 2,2-dimethylchroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 7-Methoxy-2,2-dimethyl-chroman (4.55 g, 23.7 mmol, from step 1) in anhydrous dichloromethane (50 mL) was added 1M BBr3 (72.86 mL, 47.4 mmol, 2.0 eq ) via cannula over 10 min. The resulting dark brown solution was stirred at rt for 17 h. Saturated solution of NaHCO3 (50 mL) was added and extracted with CH2Cl2 (3×50 mL. The combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.76 g, 42%). 1H-NMR (CD3CN) δ 6.89 (d, J=8.5 Hz, 1H), 6.68 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.5 Hz, 1H), 6.15 (d, J=2.4Hz, 1H ), 2.69 (t, 2H ), 1.79 (t, 2H), 1.31 (s, 6H). MS LC-MS (MH+=179).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
72.86 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

A mixture of 7-hydroxy-2,2-dimethylchroman-4-one (500 mg, 2.60 mmol) and HCl (conc. 10 mL) in MeOH (30 mL) was stirred at 0° C. for 10 min, then zinc power (300 mg) was added slowly. After stirring at room temperature for 16 hrs, the solvents were removed under reduced pressure and the mixture was extracted with EtOAc (150×3 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by reverse phase column flash (28%-35% MeCN in 0.5% NH4HCO3) to give target product of 2,2-dimethylchroman-7-ol (290 mg, 62%) as a brown yellow solid. LCMS (ESI) m/z: 177.1 [M−H]+; 1H-NMR (500 MHz, CDCl3): δ 6.89 (d, J=8.0 Hz, 1H), 6.34 (dd, J=8.5, 2.5 Hz, 1H), 6.27 (d, J=2.5 Hz, 1H), 4.70 (s, 1H), 2.69 (t, J=13.5, 7.0 Hz, 2H), 1.77 (t, J=13.5, 7.0 Hz, 2H), 1.32 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,3-Dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran-4-one (9.98 g), amalgamated zinc dust (50.0 g), 5 N hydrochloric acid (400 ml) and glacial acetic acid (100 ml) were stirred and refluxed for 4 hours then stirred at room temperature for 18 hours. The reaction mixture was extracted with diethyl ether, washed with water, dried and evaporated in vacuo to afford a dark red oil which was distilled to give 2,3-dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran (4.22 g) as an orange oil, bp 138°-146° C. (0.02 mm).
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of protecting group strategies in the synthesis of benzofuran-based natural products using 2,2-Dimethylchroman-7-ol as a starting material?

A1: The provided research highlights the crucial role of protecting group strategies in modulating the reactivity of this compound derivatives. [] Researchers successfully synthesized various benzofuran-based natural products, including moracins (D, E, and M) and cicerfuran, by employing a "protecting group manoeuvring" approach. This strategy involved strategically installing and removing protecting groups on the hydroxyl groups of this compound derivatives. By carefully selecting protecting groups, the researchers could control the reactivity of these intermediates in subsequent reactions, ultimately enabling the efficient synthesis of complex natural products. []

Q2: What specific reactions were employed to synthesize benzofuran-based natural products from this compound derivatives?

A2: The research describes the utilization of palladium-catalyzed domino coupling reactions and reactions with triarylbismuth reagents for the synthesis of benzofuran-based natural products. [] These reactions were performed on this compound derivatives containing a gem-dibromovinyl moiety, highlighting the versatility of this synthetic building block in constructing complex molecular architectures. The palladium-catalyzed domino couplings allowed for the formation of multiple bonds in a single step, streamlining the synthetic route. []

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